Mustard gas
Overview
Description
Despite its name, mustard gas is technically a liquid that forms a mist of small droplets when released . It has a faint garlic or mustard odor and was first synthesized by British chemist Frederick Guthrie in 1860 . This compound was introduced as a chemical weapon by the Germans during World War I in 1917 .
Preparation Methods
Mustard gas can be synthesized through several methods:
Levinstein Process: This involves the reaction of ethylene with sulfur dichloride (SCl2) through an electrophilic addition mechanism.
Meyer Reaction: This method involves the reaction of thiodiglycol with phosphorus trichloride (PCl3) in a substitution reaction.
Depretz Method: In this method, sulfur dichloride is treated with ethylene to produce this compound.
Industrial production of this compound typically involves large-scale synthesis using these methods under controlled conditions to ensure safety and efficiency.
Chemical Reactions Analysis
Mustard gas undergoes several types of chemical reactions:
Hydrolysis: This compound reacts with water to form hemi-mustard and hydrochloric acid, both of which are hazardous.
Common reagents used in these reactions include water, oxygen, and various nucleophiles that can attack the electrophilic centers in this compound.
Scientific Research Applications
Mustard gas has been studied extensively for its applications in various fields:
Mechanism of Action
The mechanism of action of mustard gas involves the formation of highly reactive cyclic ethylene sulfonium ions upon contact with biological tissues . These ions alkylate nucleophilic groups in DNA, RNA, and proteins, leading to cellular damage and apoptosis . The primary molecular targets include guanine bases in DNA, which results in cross-linking and inhibition of DNA replication and transcription .
Comparison with Similar Compounds
Mustard gas is part of a broader family of alkylating agents known as mustard agents. Similar compounds include:
Nitrogen Mustards: These compounds, such as mechlorethamine (HN2), are used in chemotherapy and have similar alkylating properties.
Oxygen Mustards: Compounds like bis(β-chloroethyl) ether (BCEE) are analogues of this compound with oxygen replacing sulfur.
Half Mustard: 2-chloroethyl ethyl sulfide (CEES) is a monochloro derivative of this compound used in research.
This compound is unique due to its high vesicant properties and historical significance as a chemical warfare agent .
Properties
IUPAC Name |
1-chloro-2-(2-chloroethylsulfanyl)ethane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8Cl2S/c5-1-3-7-4-2-6/h1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKSKPIVNLNLAAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)SCCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8Cl2S | |
Record name | MUSTARD GAS | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/5083 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | SULFUR MUSTARD | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
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DSSTOX Substance ID |
DTXSID0037100 | |
Record name | Bis-(2-chloroethyl)sulfide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0037100 | |
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Molecular Weight |
159.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Mustard gas is a clear amber colored oily liquid with a faint odor of mustard/garlic. It is not readily combustible. Its vapors are heavier than air, are very toxic, and can be absorbed through the skin. The effects from exposure to the material include blindness which may be delayed. Prolonged exposure of the container to fire or intense heat may cause it to violently rupture and rocket. Mustard gas is also known as dichlorodiethyl sulfide., Oily yellow-brown liquid with garlic taste and mustard odor;, COLOURLESS-TO-YELLOW OILY LIQUID OR CRYSTALS WITH CHARACTERISTIC ODOUR., Clear amber-colored oily liquid, with a faint odor of mustard/garlic. | |
Record name | MUSTARD GAS | |
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URL | https://cameochemicals.noaa.gov/chemical/5083 | |
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Record name | Bis(2-chloroethyl)sulfide | |
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Record name | SULFUR MUSTARD | |
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Record name | BIS-(2-CHLOROETHYL)SULFIDE | |
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URL | https://www.osha.gov/chemicaldata/382 | |
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Boiling Point |
419 to 423 °F at 760 mmHg (EPA, 1998), 215-217 °C at 760 mm Hg, 216 °C, 419-423 °F | |
Record name | MUSTARD GAS | |
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Record name | BIS(2-CHLOROETHYL)SULFIDE | |
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Record name | SULFUR MUSTARD | |
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Record name | BIS-(2-CHLOROETHYL)SULFIDE | |
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Flash Point |
221 °F (EPA, 1998), 104 °C, 105 °C, 221 °F | |
Record name | MUSTARD GAS | |
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Record name | BIS(2-CHLOROETHYL)SULFIDE | |
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Record name | SULFUR MUSTARD | |
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Record name | BIS-(2-CHLOROETHYL)SULFIDE | |
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Solubility |
In water, 609 mg/L at 25 °C, In water, 684 mg/L at 25 °C, In water, 920 mg/L at 22 °C, Soluble in fat solvents and other common organic solvents; high lipid solubility, For more Solubility (Complete) data for BIS(2-CHLOROETHYL)SULFIDE (7 total), please visit the HSDB record page., Solubility in water, g/100ml at 25 °C: 0.0068 (very poor) | |
Record name | BIS(2-CHLOROETHYL)SULFIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/336 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | SULFUR MUSTARD | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Density |
1.274 at 68 °F (EPA, 1998) - Denser than water; will sink, 1.2741 at 20 °C/4 °C (liquid); 1.338 at 13 °C (solid), Relative density (water = 1): 1.27, 1.274 | |
Record name | MUSTARD GAS | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/5083 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | BIS(2-CHLOROETHYL)SULFIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/336 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | SULFUR MUSTARD | |
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Record name | BIS-(2-CHLOROETHYL)SULFIDE | |
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URL | https://www.osha.gov/chemicaldata/382 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
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Vapor Density |
5.4 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 5.5 (Air = 1), Relative vapor density (air = 1): 5.5, 5.4 | |
Record name | MUSTARD GAS | |
Source | CAMEO Chemicals | |
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Record name | BIS(2-CHLOROETHYL)SULFIDE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/336 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | SULFUR MUSTARD | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Record name | BIS-(2-CHLOROETHYL)SULFIDE | |
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URL | https://www.osha.gov/chemicaldata/382 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
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Vapor Pressure |
0.09 mmHg at 86 °F (EPA, 1998), 0.11 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 9.33, 0.09 mmHg at 86 °F | |
Record name | MUSTARD GAS | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/5083 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | BIS(2-CHLOROETHYL)SULFIDE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/336 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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Record name | BIS-(2-CHLOROETHYL)SULFIDE | |
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Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Mechanism of Action |
Low-dose exposure of alkylating mustard gas causes long-term respiratory complications characterized by bronchitis and lung fibrosis. In this study, we utilized a mouse model for lung exposure of the nitrogen mustard melphalan, in order to define early and late events in the pathogenesis such as expression of pro-inflammatory cytokines, recruitment of inflammatory cells to airways and late-phase fibrosis. /The authors/ investigated the roles of different T lymphocyte subsets on the inflammatory response by using knockout mice lacking either the genes expressing T cell receptor (TCR)-alpha beta or TCR-gamma delta, and compared the responsiveness with that of wild type mice and double knockout mice completely deficient in T cells. Exposure to melphalan induced an early burst of the pro-inflammatory cytokines interleukin (IL)-1beta, IL-6 and IL-23 in airways, followed by extensive infiltration of neutrophils in the lung tissue and airways within 24hr. The acute phase was followed by a sustained lymphocytic response that persisted for at least 14 days with resulting lung fibrosis. Engagement of T lymphocytes, particularly the gamma delta T cell subset, was crucial both for the acute cytokine and neutrophil response and for the late-phase lung fibrosis as indicated by the lack of response in gamma delta T cell deficient mice. /The/ data demonstrate that T lymphocytes play a prominent role in the pathogenesis of long-term lung injuries caused by strong alkylating agents., Sulphur mustard (SM) is a chemical warfare agent that causes erythema and blistering of the skin with a latency of several hours. Although SM is known for almost 200 years the cellular mechanisms involved in the damaging process are not fully understood. There is evidence that changes in nitric oxide (*NO), reactive oxygen species (ROS) and reactive nitrogen species (RNS) might be involved in the damaging process.To find out more about the pathophysiology of SM, /the authors/ investigated the initial formation of biochemical markers of nitrosative and oxidative stress as well as activation (translocation from plasma-membrane) and upregulation of eNOS and iNOS, respectively. Human immortalized keratinocytes (HaCaT cell line) were exposed to SM (100 uM or 300 uM) for 30 min. Cells were fixed after 1hr, 3hr or 6hr of incubation in SM-free medium and immunostained. Live cell experiments were performed using the NO-sensitive dye DAF2-DA. In order to assess cell viability after BH(4) supplementation, /investigators/ analyzed apoptosis using CDD-ELISA. SM significantly increased biochemical markers of nitrosative and oxidative stress already 1hr after exposure. Moreover, the NO producing enzymes eNOS and iNOS showed concentration- and time-dependent changes in their activation or expression levels. Initially, live cell imaging experiments could not confirm NO production after SM exposure. Only when cells were supplemented with tetrahydrobiopterine, stable NO production was detectable. Apoptotic activity was increased due to SM exposure and could be reduced after BH(4) treatment. Our data point towards concentration- and time-dependent formation of iNOS and activation of eNOS due to translocation from plasma-membrane. Live cell experiments yielded first indications of catalytic decoupling of NOS that could be reversed by supplementation with tetrahydrobiopterin (BH(4)). Addition of BH(4) 1hr after SM exposure significantly decreased apoptosis compared to the unsupplemented control., The biochemical sequelae to chloroethyl mustard exposure correspond very well to toxic processes initiated by free radicals. Additionally, mustard solutions contain spontaneously formed cyclic onium ions which produce carbon free radicals when reduced electrochemically. Therefore, /the authors/ hypothesized that the onium ions of sulfur or nitrogen mustards might produce carbon free radicals upon being reduced enzymatically, and that these radicals might constitute a metabolic activation. /The authors/ set out to document radical production using an in vitro metabolic system and electron paramagnetic resonance (EPR). /The/ system consisted of NADPH, one of several pyridine nucleotide-driven flavoprotein reductases, cytochrome c as a terminal electron acceptor, various sulfur or nitrogen mustards and the spin trap alpha-[4-pyridyl-1-oxide]-N-tert-butylnitrone in buffer. Reactions were started by adding the reductase to the other materials, vortexing and immediately transferring the mixture to a 10 mm EPR flat cell. Repeated scans on a Bruker ESP 300E EPR spectrometer produced a triplet of doublets with hyperfine splitting constants of a(N)=15.483 G and a(H)=2.512 G. The outcome supported /the/ hypothesis that carbon-centered free radicals are produced when mustard-related onium ions are enzymatically reduced. The EPR results varied little with the chloroethyl compound used or with porcine or human cytochrome P450 reductase, the reductase domain of rat brain neuronal nitric oxide synthase or rat liver thioredoxin reductase. /The/ results offer new insight into the basis for mustard-induced vesication and the outcome of exposure to different mustards. The free radical model provides an explanation for similarities in the lesions arising from mustard exposure and energy-based lesions such as those from heat, ultraviolet and nuclear radiation as well as damage across tissue types such as skin, eyes or airway epithelium., Sulfur mustard (SM) is a strong alkylating agent, which produces subepidermal blisters, erythema and inflammation after skin contact. Despite the well-described SM-induced gross and histopathological changes, the exact underlying molecular mechanisms of these events are still a matter of research. As part of an international effort to elucidate the components of cellular signal transduction pathways, a large body of data has been accumulated in the last decade of SM research, revealing deeper insight into SM-induced inflammation, DNA damage response, cell death signaling, and wound healing. SM potentially alkylates nearly every constituent of the cell, leading to impaired cellular functions. However, SM-induced DNA alkylation has been identified as a major trigger of apoptosis. This includes monofunctional SM-DNA adducts as well as DNA crosslinks. As a consequence, DNA replication is blocked, which leads to cell cycle arrest and DNA single and double strand breaks. The SM-induced DNA damage results in poly(ADP-ribose) polymerase (PARP) activation. High SM concentrations induce PARP overactivation, thus depleting cellular NAD(+) and ATP levels, which in consequence results in necrotic cell death. Mild PARP activation does not disturb cellular energy levels and allows apoptotic cell death or recovery to occur. SM-induced apoptosis has been linked both to the extrinsic (death receptor, Fas) and intrinsic (mitochondrial) pathway. Additionally, SM upregulates many inflammatory mediators including interleukin (IL)-1alpha, IL-1beta, IL-6, IL-8, tumor necrosis factor-alpha (TNF-alpha) and others. Recently, several investigators linked NF-kappaB activation to this inflammatory response. This review briefly summarizes the skin toxicity of SM, its proposed toxicodynamic actions and strategies for the development of improved medical therapy., For more Mechanism of Action (Complete) data for BIS(2-CHLOROETHYL)SULFIDE (22 total), please visit the HSDB record page. | |
Record name | BIS(2-CHLOROETHYL)SULFIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/336 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless, oily liquid when pure, Yellow prisms, Oily liquid ... forms prisms on cooling, Water clear if pure. Normally pale yellow to black | |
CAS No. |
505-60-2 | |
Record name | MUSTARD GAS | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/5083 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Sulfur mustard | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=505-60-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Sulfur mustard | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000505602 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sulfur Mustard | |
Source | EPA Acute Exposure Guideline Levels (AEGLs) | |
URL | https://www.epa.gov/aegl/sulfur-mustard-results-aegl-program | |
Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |
Record name | Ethane, 1,1'-thiobis[2-chloro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Bis-(2-chloroethyl)sulfide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0037100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bis(2-chloroethyl) sulfide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DICHLORODIETHYLSULFIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T8KEC9FH9P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | BIS(2-CHLOROETHYL)SULFIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/336 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | SULFUR MUSTARD | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0418 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | BIS-(2-CHLOROETHYL)SULFIDE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/382 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Melting Point |
55 to 57 °F (EPA, 1998), 13-14 °C, 13.5 °C, 55-57 °F | |
Record name | MUSTARD GAS | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/5083 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | BIS(2-CHLOROETHYL)SULFIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/336 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | SULFUR MUSTARD | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0418 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | BIS-(2-CHLOROETHYL)SULFIDE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/382 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.